molecular formula C17H18N4OS2 B14153116 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide CAS No. 844835-77-4

2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide

Cat. No.: B14153116
CAS No.: 844835-77-4
M. Wt: 358.5 g/mol
InChI Key: FRWSBEHAJMAXNB-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide is a complex organic compound with a unique structure that includes a thia-triaza-cyclopenta[c]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thia-triaza-cyclopenta[c]fluorene core, followed by the introduction of the isopropyl group and the acetamide moiety. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethanol
  • 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide stands out due to its specific functional groups and structural features

Properties

CAS No.

844835-77-4

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4OS2/c1-8(2)13-10-5-3-4-9(10)12-14-15(24-16(12)21-13)17(20-7-19-14)23-6-11(18)22/h7-8H,3-6H2,1-2H3,(H2,18,22)

InChI Key

FRWSBEHAJMAXNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(=O)N

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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